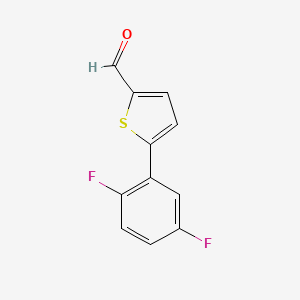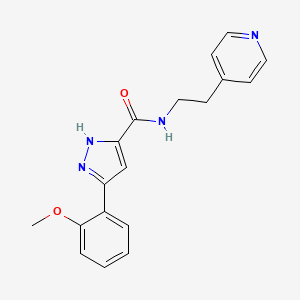
4-Ethynyl-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethynyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C5H4O3. It is a cyclic carbonate with an ethynyl group attached to the 4-position of the dioxolan ring.
準備方法
Synthetic Routes and Reaction Conditions
4-Ethynyl-1,3-dioxolan-2-one can be synthesized through various methods. One common approach involves the reaction of ethynyl alcohol with ethylene carbonate under basic conditions. The reaction typically requires a catalyst, such as potassium carbonate, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the consistent quality of the final product .
化学反応の分析
Types of Reactions
4-Ethynyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used in substitution reactions
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, saturated cyclic carbonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Ethynyl-1,3-dioxolan-2-one has several applications in scientific research:
作用機序
The mechanism of action of 4-ethynyl-1,3-dioxolan-2-one involves its interaction with various molecular targets and pathways. The ethynyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can further react with other molecules. This reactivity is harnessed in organic synthesis to create complex molecular architectures .
類似化合物との比較
Similar Compounds
1,3-Dioxolan-2-one: A simpler cyclic carbonate without the ethynyl group.
4-Phenyl-1,3-dioxolan-2-one: A derivative with a phenyl group instead of an ethynyl group.
4-Methyl-1,3-dioxolan-2-one: A derivative with a methyl group at the 4-position.
Uniqueness
4-Ethynyl-1,3-dioxolan-2-one is unique due to the presence of the ethynyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in organic synthesis and materials science .
特性
分子式 |
C5H4O3 |
|---|---|
分子量 |
112.08 g/mol |
IUPAC名 |
4-ethynyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H4O3/c1-2-4-3-7-5(6)8-4/h1,4H,3H2 |
InChIキー |
FOLJHXWWJYUOJV-UHFFFAOYSA-N |
正規SMILES |
C#CC1COC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


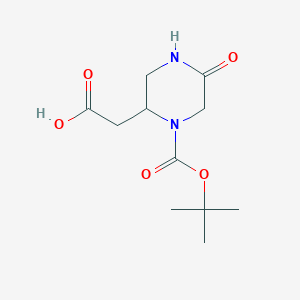
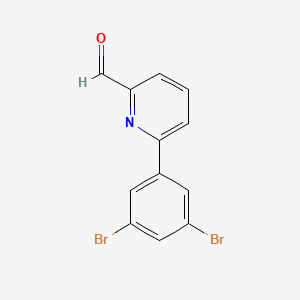
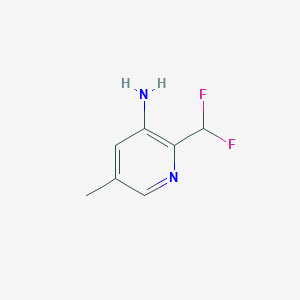
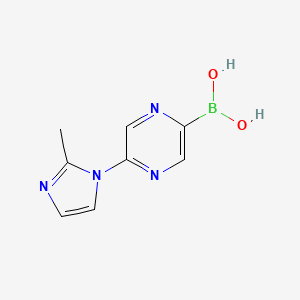
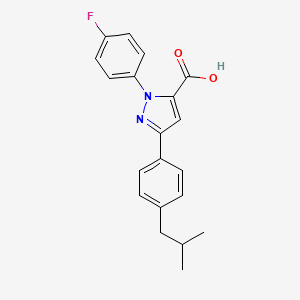
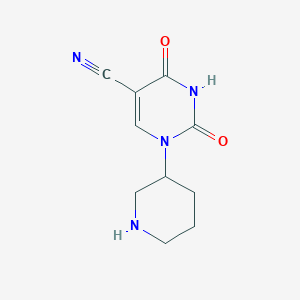
![8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14864280.png)
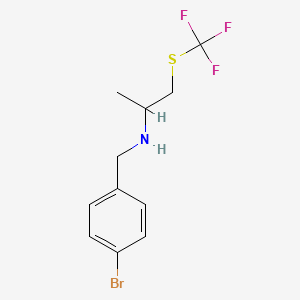
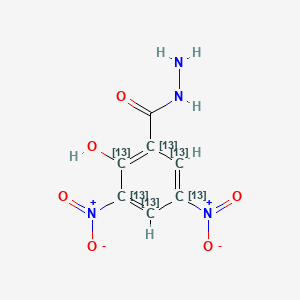
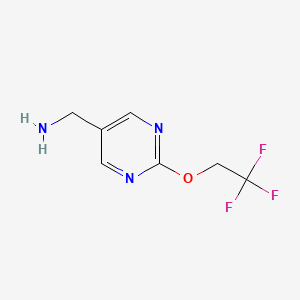
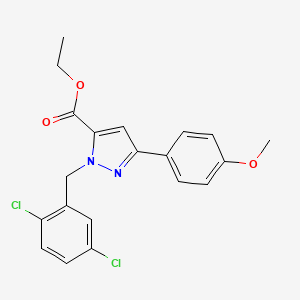
![9-Hydroxy-6-azaspiro[4.5]decan-7-one](/img/structure/B14864324.png)
